molecular formula C10H16N2O2S B11523277 3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one

Cat. No.: B11523277
M. Wt: 228.31 g/mol
InChI Key: VKMXVOKRYFRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes both oxazole and pyrimidine rings

Preparation Methods

The synthesis of 3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves multiple steps, typically starting with the preparation of the oxazole and pyrimidine precursors. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and pyrimidine rings, using reagents like halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism by which 3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors.

Comparison with Similar Compounds

Compared to other similar compounds, 3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one stands out due to its unique combination of oxazole and pyrimidine rings. Similar compounds include:

  • 2,5,5,8a-tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
  • 1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3,7,7,8a-tetramethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one

InChI

InChI=1S/C10H16N2O2S/c1-6-7(13)14-10(4)5-9(2,3)11-8(15)12(6)10/h6H,5H2,1-4H3,(H,11,15)

InChI Key

VKMXVOKRYFRRQV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC2(N1C(=S)NC(C2)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.